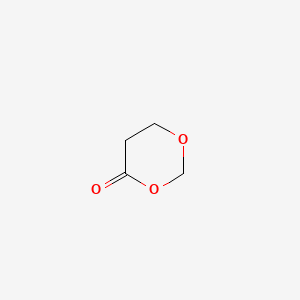

1,3-Dioxan-4-one

Description

Properties

CAS No. |

5962-32-3 |

|---|---|

Molecular Formula |

C4H6O3 |

Molecular Weight |

102.09 g/mol |

IUPAC Name |

1,3-dioxan-4-one |

InChI |

InChI=1S/C4H6O3/c5-4-1-2-6-3-7-4/h1-3H2 |

InChI Key |

NENKKJDNYSKDBT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCOC1=O |

Origin of Product |

United States |

Foundational & Exploratory

1,3-Dioxan-4-one basic properties and structure

An In-Depth Technical Guide to 1,3-Dioxan-4-one: Properties, Structure, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a six-membered ring containing two oxygen atoms at positions 1 and 3, and a carbonyl group at the 4-position. This unique arrangement confers a bifunctional nature to the molecule, incorporating both an acetal and a cyclic ester (lactone) moiety.[1] While the parent 1,3-dioxane structure is widely recognized as a stable protecting group for carbonyl compounds, the introduction of the ketone at the 4-position transforms the scaffold into a reactive and versatile synthetic intermediate.[1] This guide provides a comprehensive overview of the fundamental properties, structure, synthesis, and reactivity of this compound, with a focus on its applications for researchers in chemistry and drug development.

Core Structure and Physicochemical Properties

The structure of this compound can be conceptualized as the product of cyclization between 3-hydroxypropanoic acid and formaldehyde.[1] Conformational analysis reveals that, similar to cyclohexane, the 1,3-dioxane ring preferentially adopts a chair-like conformation to minimize steric strain.[2] The shorter C-O bond lengths compared to C-C bonds result in more significant 1,3-diaxial interactions, which influences the stereochemical outcomes of its derivatives.[2]

Physicochemical Data

The key physicochemical properties of the parent this compound are summarized below. These computed values provide a baseline for understanding its behavior in various chemical environments.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C₄H₆O₃ | PubChem[3] |

| Molecular Weight | 102.09 g/mol | PubChem[3] |

| CAS Number | 5962-32-3 | PubChem[3] |

| Canonical SMILES | C1COCOC1=O | PubChem[3] |

| InChI Key | NENKKJDNYSKDBT-UHFFFAOYSA-N | PubChem[1][3] |

| XLogP3 | -0.2 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 102.031694049 Da | PubChem[3] |

| Polar Surface Area | 35.5 Ų | PubChem[3] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound and its derivatives. Below are the expected characteristic signals based on its functional groups.

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | H at C2 (acetal) | ~4.9-5.2 ppm |

| H at C5 | ~2.7-2.9 ppm | |

| H at C6 | ~4.3-4.5 ppm | |

| ¹³C NMR | C4 (carbonyl) | ~170 ppm |

| C2 (acetal) | ~90-95 ppm | |

| C6 | ~65-70 ppm | |

| C5 | ~35-40 ppm | |

| IR Spectroscopy | C=O stretch (lactone) | ~1730-1750 cm⁻¹ |

| C-O-C stretch (acetal/ester) | ~1100-1250 cm⁻¹ (multiple bands) |

Synthesis and Reactivity

Synthetic Routes

The this compound ring system is typically synthesized via acid-catalyzed cyclization reactions. The most prevalent method involves the reaction of a β-hydroxy carboxylic acid with an aldehyde or ketone. For the parent compound, this corresponds to the reaction of 3-hydroxypropanoic acid with formaldehyde. Substituted derivatives are commonly prepared from the corresponding substituted β-hydroxy acids and carbonyl compounds.

Key Reactivity

The reactivity of this compound is dominated by its two core functional groups: the acetal and the lactone. Key reactions include:

-

Reactions at the Carbonyl Group: Standard carbonyl chemistry, such as reduction or addition of nucleophiles.

-

Ring Cleavage: Hydrolysis of the ester (lactone) or acetal moieties under acidic or basic conditions.

-

Cationic Ring-Opening Polymerization (CROP): A primary method for synthesizing polyesters.[1] This polymerization can proceed through two distinct mechanistic pathways: the Activated Monomer (AM) mechanism and the Active Chain-End (ACE) mechanism.[1] The AM mechanism is generally favored when an external alcohol initiator is present.[1]

Applications in Drug Development and Medicinal Chemistry

The 1,3-dioxane scaffold is of significant interest to medicinal chemists. Derivatives have been explored for a wide range of biological activities, including as antiplasmodial agents, insecticides, and topoisomerase I inhibitors.[1]

Overcoming Multidrug Resistance (MDR)

A particularly promising application lies in combating multidrug resistance (MDR) in cancer chemotherapy, a major cause of treatment failure.[4][5] MDR is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer drugs from tumor cells, reducing their intracellular concentration and efficacy.[4][5] Certain 1,3-dioxane derivatives have been shown to act as effective MDR modulators.[1][4][6] These compounds can interact with P-gp, inhibiting its function and restoring the sensitivity of cancer cells to chemotherapeutic agents.[4]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the acid-catalyzed synthesis of a this compound derivative from a β-hydroxy acid and an aldehyde, adapted from common acetalization procedures.[7]

-

Reagents and Setup:

-

Equip a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser.

-

Charge the flask with the β-hydroxy acid (1.0 eq.), the aldehyde (1.1 eq.), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq.), and a suitable solvent for azeotropic water removal (e.g., toluene).

-

-

Reaction:

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

-

Continue reflux until the starting material is consumed (typically 2-6 hours).

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product using silica gel column chromatography or distillation to yield the desired this compound derivative.

-

Protocol 2: Cationic Ring-Opening Polymerization (CROP)

This protocol outlines a general procedure for the CROP of a this compound monomer, which can be adapted for specific catalysts and conditions.[8][9]

-

Monomer and Glassware Preparation:

-

Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.

-

Purify the this compound monomer by distillation over a suitable drying agent (e.g., CaH₂) under an inert atmosphere.

-

Dry the solvent (e.g., dichloromethane) using a solvent purification system or by distillation over CaH₂.

-

-

Polymerization:

-

In a flame-dried Schlenk tube under an inert atmosphere, dissolve the purified monomer in the anhydrous solvent.

-

If using an alcohol initiator (for the AM mechanism), add it via syringe.

-

Initiate the polymerization by adding a solution of the cationic initiator (e.g., triflic acid, CF₃SO₃H) in the reaction solvent at the desired temperature (e.g., 25°C).

-

Allow the reaction to stir for the specified time. Monitor monomer conversion by taking aliquots and analyzing them via ¹H NMR spectroscopy.

-

-

Termination and Isolation:

-

Terminate the polymerization by adding a quenching agent, such as a solution of pyridine or triethylamine in the solvent.

-

Precipitate the resulting polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).

-

Collect the polymer by filtration or decantation, wash with the non-solvent, and dry under vacuum to a constant weight.

-

Characterize the polymer's molecular weight and dispersity (Đ) using Gel Permeation Chromatography (GPC).[10]

-

References

- 1. This compound | 5962-32-3 | Benchchem [benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. This compound | C4H6O3 | CID 10129907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Dioxane - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. rsc.org [rsc.org]

A Technical Guide to the Synthesis of 1,3-Dioxan-4-ones from β-Hydroxy Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 1,3-dioxan-4-ones from β-hydroxy acids and carbonyl compounds represents a cornerstone of modern asymmetric synthesis. This reaction provides access to valuable chiral building blocks that serve as precursors to complex stereochemically-defined molecules. This technical guide details the core principles, reaction mechanisms, and experimental protocols for the acid-catalyzed condensation of β-hydroxy acids with aldehydes, with a focus on creating stereochemically pure products. It summarizes key quantitative data and outlines the subsequent synthetic utility of these versatile heterocyclic intermediates.

Introduction

1,3-Dioxan-4-ones are six-membered heterocyclic compounds that have garnered significant interest in organic synthesis, particularly as chiral synthons. The pioneering work of Seebach and others demonstrated that enantiomerically pure β-hydroxy acids, which are readily available from natural sources or through asymmetric synthesis, can be converted into chiral 1,3-dioxan-4-ones. These structures effectively protect the two functional groups of the parent acid while providing a rigid conformational scaffold. This scaffold allows for high diastereoselectivity in subsequent reactions, such as enolate alkylations and aldol additions, making them powerful tools in the synthesis of polyketides, macrolides, and other complex natural products.

The most common and efficient method for synthesizing these compounds is the direct acid-catalyzed acetalization and esterification of a β-hydroxy acid with an aldehyde or ketone.

General Reaction Mechanism and Key Parameters

The formation of a 1,3-dioxan-4-one from a β-hydroxy acid and an aldehyde is a reversible reaction that involves two key transformations: the formation of an acetal at the hydroxyl group and a lactonization (intramolecular esterification) at the carboxylic acid group. The reaction is typically driven to completion by the removal of water.

Key Reaction Parameters:

-

Catalyst: Brønsted acids are most commonly employed. p-Toluenesulfonic acid (p-TsOH) is a highly effective and widely used catalyst due to its solid nature, ease of handling, and efficiency.

-

Carbonyl Source: Aldehydes are generally used. Pivalaldehyde (2,2-dimethylpropanal) is a frequent choice as the bulky tert-butyl group at the C2 position of the resulting dioxanone can effectively direct the stereochemical outcome of subsequent enolate reactions.

-

Solvent and Water Removal: The reaction is typically performed in a non-polar solvent, such as pentane, hexane, or dichloromethane, that allows for the azeotropic removal of water using a Dean-Stark apparatus. This is crucial to drive the equilibrium towards the product.

-

Temperature: The reaction is usually carried out at the reflux temperature of the chosen solvent to facilitate water removal.

The general workflow for this synthesis is depicted below.

Figure 1. General workflow for the acid-catalyzed synthesis of 1,3-dioxan-4-ones.

Data Presentation: Synthesis of Substituted 1,3-Dioxan-4-ones

The reaction is highly versatile, allowing for the use of various enantiomerically pure β-hydroxy acids and aldehydes to generate a library of chiral building blocks. The diastereoselectivity of the cyclization is typically high, with the substituents preferentially adopting equatorial positions on the chair-like ring to minimize steric strain.

| Entry | β-Hydroxy Acid | Aldehyde | Catalyst (mol%) | Solvent | Temp. | Time (h) | Product | Yield (%) | d.r. |

| 1 | (R)-3-Hydroxybutanoic acid | Pivalaldehyde | 5 | Pentane | Reflux | 12 | (2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one | 85-95 | >98:2 |

| 2 | (S)-3-Hydroxybutanoic acid | Pivalaldehyde | 5 | Pentane | Reflux | 12 | (2S,6S)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one | 88 | >98:2 |

| 3 | (R)-3-Hydroxybutanoic acid | Benzaldehyde | 10 | CH₂Cl₂ | Reflux | 16 | (2R,6R)-6-Methyl-2-phenyl-1,3-dioxan-4-one | 78 | >95:5 |

| 4 | (R)-3-Hydroxypentanoic acid | Pivalaldehyde | 5 | Pentane | Reflux | 14 | (2R,6R)-2-tert-Butyl-6-ethyl-1,3-dioxan-4-one | 82 | >98:2 |

| 5 | (S)-3-Hydroxy-3-phenylpropanoic acid | Pivalaldehyde | 10 | CH₂Cl₂ | Reflux | 18 | (2R,6S)-2-tert-Butyl-6-phenyl-1,3-dioxan-4-one | 75 | >95:5 |

Table 1. Summary of quantitative data for the synthesis of various 1,3-dioxan-4-ones. Data compiled from seminal works in the field. Diastereomeric ratio (d.r.) refers to the major diastereomer shown versus all others.

Detailed Experimental Protocols

The following protocol provides a detailed methodology for a key and widely used example: the synthesis of (2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one.

Protocol 1: Synthesis of (2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one

Materials:

-

(R)-3-Hydroxybutanoic acid (1.00 eq)

-

Pivalaldehyde (1.10 eq), freshly distilled

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

-

Pentane (or Hexane), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and heat source (heating mantle)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add (R)-3-hydroxybutanoic acid (e.g., 10.4 g, 100 mmol) and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).

-

Add 150 mL of pentane to the flask.

-

Add freshly distilled pivalaldehyde (10.5 g, 120 mmol) to the suspension.

-

Heat the reaction mixture to a vigorous reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 12-16 hours.

-

Once the reaction is complete (no more water collects and TLC analysis indicates consumption of the starting material), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is often of high purity. Further purification can be achieved by vacuum distillation or flash chromatography on silica gel if necessary.

Characterization:

-

Appearance: Colorless oil or low-melting solid.

-

Yield: Typically 85-95%.

-

Diastereoselectivity: The reaction yields the (2R,6R) diastereomer with high selectivity (>98:2 d.r.), as both the tert-butyl group at C2 and the methyl group at C6 preferentially occupy equatorial positions in the chair conformation.

Synthetic Utility: The Chiral Enolate Pathway

A primary application of chiral 1,3-dioxan-4-ones is their use as precursors to chiral enolates for diastereoselective C-C bond formation. Deprotonation at the C5 position with a strong base, such as lithium diisopropylamide (LDA), generates a stable lithium enolate. This enolate reacts with electrophiles (e.g., alkyl halides or aldehydes) from the less sterically hindered face, opposite to the bulky tert-butyl group at the C2 position, leading to highly stereocontrolled products.

Figure 2. Logical workflow for the synthetic application of a chiral this compound.

This strategy provides a reliable method for installing new stereocenters with high fidelity, which can then be revealed by hydrolysis of the dioxanone ring to afford the corresponding substituted β-hydroxy acid.

Conclusion

The synthesis of 1,3-dioxan-4-ones from β-hydroxy acids is a robust, high-yielding, and stereocontrolled process that provides access to essential chiral intermediates for organic synthesis. The use of readily available chiral β-hydroxy acids and simple acid catalysis makes this an attractive and practical method for academic and industrial laboratories. The conformational rigidity and steric bias of these dioxanones enable their use in a wide range of diastereoselective transformations, solidifying their role as powerful tools for the construction of complex, stereochemically-rich molecules relevant to drug discovery and development.

An In-depth Technical Guide to the IUPAC Nomenclature of 1,3-Dioxan-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 1,3-dioxan-4-one derivatives. It details the systematic naming conventions, offers insights into their synthesis, and presents their biological significance, equipping researchers with the foundational knowledge for their work in drug discovery and development.

IUPAC Nomenclature of this compound Derivatives

The systematic naming of this compound derivatives follows the Hantzsch-Widman nomenclature for heterocyclic compounds, combined with the rules for functional groups.[1][2]

The Parent Heterocycle: this compound

The core structure is a six-membered ring containing two oxygen atoms at positions 1 and 3, and a ketone group at position 4. The IUPAC name for this parent heterocycle is This compound .[3]

Numbering the Ring System

The numbering of the this compound ring is crucial for correctly locating substituents. According to IUPAC rules for heterocycles, the heteroatom of higher priority (in this case, oxygen) is assigned the lowest possible locant.[4] The numbering priority is as follows:

-

Oxygen at position 1 : One of the oxygen atoms is assigned position 1.

-

Numbering towards the other heteroatom : The ring is numbered in the direction that gives the other heteroatom (the second oxygen) the lowest possible number, which is position 3.

-

Position of the principal functional group : The ketone group then receives position 4.

This numbering scheme is fixed for the this compound scaffold.

Naming Substituted Derivatives

Substituents on the ring are indicated by prefixes, with their positions designated by the corresponding number of the carbon or nitrogen atom to which they are attached. The substituents are listed in alphabetical order.

Example:

For a derivative with a methyl group at position 5 and a tert-butyl group at position 2, the IUPAC name would be 2-tert-butyl-5-methyl-1,3-dioxan-4-one .

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves the condensation of a 1,3-diol with a keto acid or a related compound. A general synthetic approach is the acetalization reaction between a 1,3-diol and an aldehyde or ketone, often catalyzed by an acid.[5][6]

General Experimental Protocol: Acetalization Reaction

A common method for the synthesis of substituted 1,3-dioxanes involves the reaction of a 1,3-diol with an aldehyde or ketone in the presence of an acid catalyst, such as para-toluenesulfonic acid (PTSA). The water formed during the reaction is typically removed to drive the equilibrium towards the product.[5]

Detailed Methodology:

-

To a solution of the 1,3-diol (1 equivalent) in an appropriate solvent (e.g., toluene), the aldehyde or ketone (1.1 equivalents) is added.

-

A catalytic amount of para-toluenesulfonic acid (0.05 equivalents) is added to the mixture.

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

Quantitative Data of this compound Derivatives

The characterization of this compound derivatives involves various spectroscopic techniques to confirm their structure and purity. Below is a table summarizing typical data for a representative compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| This compound | C₄H₆O₃ | 102.09 | N/A | 4.35 (t, 2H), 2.70 (t, 2H), 5.20 (s, 2H) | 170.1, 93.5, 65.2, 35.8 |

| 2,2-Diphenyl-1,3-dioxan-4-one | C₁₆H₁₄O₃ | 254.28 | 110-112 | 7.25-7.50 (m, 10H), 4.50 (t, 2H), 2.90 (t, 2H) | 170.0, 139.5, 129.0, 128.5, 126.0, 109.0, 65.0, 36.0 |

Note: Spectroscopic data are illustrative and can vary based on the solvent and instrument used.

Biological Activity and Signaling Pathways

Derivatives of 1,3-dioxane have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[7][8][9] The mechanism of action for their antimicrobial effects is often attributed to the disruption of cellular processes.

Antibacterial Mechanism of Action

Certain 1,3-dioxane derivatives function as novel bacterial topoisomerase inhibitors (NBTIs).[8] These compounds target DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately causing cell death.[10] This mechanism is distinct from that of fluoroquinolones, which also target these enzymes, suggesting that NBTIs could be effective against fluoroquinolone-resistant strains.[8]

Antifungal Mechanism of Action

The antifungal activity of some heterocyclic compounds, including those with a dioxan-like structure, has been linked to the disruption of the fungal cell wall biogenesis.[11] These compounds can interfere with the synthesis of essential cell wall components like chitin and β-(1→3)-glucan. This leads to a compromised cell wall that is unable to withstand internal turgor pressure, resulting in cell lysis and death.[11]

Experimental Workflow for Biological Screening

The evaluation of the biological activity of newly synthesized this compound derivatives typically follows a standardized workflow.

This guide provides a foundational understanding of the IUPAC nomenclature, synthesis, and biological relevance of this compound derivatives. This information is intended to support researchers in their efforts to design and develop novel therapeutic agents based on this versatile heterocyclic scaffold.

References

- 1. Hantzsch–Widman nomenclature - Wikipedia [en.wikipedia.org]

- 2. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 3. This compound | C4H6O3 | CID 10129907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. heterocyclic compounds - Numbering in Hantzsch-Widman heterocycle nomenclature - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-Dioxane - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Dioxane-Linked Novel Bacterial Topoisomerase Inhibitors: Expanding Structural Diversity and the Antibacterial Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

The Emergence of 1,3-Dioxan-4-ones: A Comprehensive Technical Guide on their Discovery, History, and Synthetic Evolution

For Immediate Release

A deep dive into the chemistry and applications of 1,3-dioxan-4-one compounds, offering valuable insights for researchers, scientists, and drug development professionals. This technical guide explores the historical discovery, synthetic methodologies, and burgeoning biological significance of this important class of heterocyclic compounds.

The this compound core, a six-membered ring containing two oxygen atoms and a ketone functionality, represents a versatile scaffold in organic synthesis and medicinal chemistry.[1] Its unique structural features have paved the way for its use as a key building block in the synthesis of complex molecules and as a promising pharmacophore in the development of novel therapeutic agents.

A Historical Perspective: From Obscurity to a Versatile Synthetic Tool

While the broader class of 1,3-dioxanes has been utilized as protecting groups for carbonyls and diols since the early days of carbohydrate chemistry, the specific history of the this compound nucleus is more recent.[2] The foundational synthesis of 1,3-dioxanes involves the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol.[3] The introduction of a ketone at the 4-position of the ring transforms this relatively inert protecting group into a reactive synthetic intermediate, opening up a wide array of chemical transformations.[1]

Early studies focused on the synthesis and stereochemical analysis of substituted 1,3-dioxanes, laying the groundwork for understanding the conformational preferences of this heterocyclic system.[2] Like cyclohexanes, 1,3-dioxanes preferentially adopt a chair-like conformation to minimize steric interactions.[2] The development of stereoselective synthetic methods has been a significant milestone, as the biological activity of this compound derivatives is often highly dependent on their stereochemistry.[1]

Key Synthetic Methodologies

The construction of the this compound ring is predominantly achieved through the cyclization of β-hydroxy carboxylic acids with aldehydes or their synthetic equivalents. This approach allows for the introduction of a wide variety of substituents at different positions of the ring, leading to a diverse library of compounds.

Acid-Catalyzed Condensation of β-Hydroxy Carboxylic Acids and Aldehydes

A cornerstone in the synthesis of 1,3-dioxan-4-ones is the acid-catalyzed condensation of a β-hydroxy carboxylic acid with an aldehyde. This method is valued for its directness and the ability to generate the heterocyclic core in a single step.

Experimental Protocol: Synthesis of 2-Aryl-1,3-dioxan-4-ones

-

Materials: A substituted β-hydroxy carboxylic acid (1.0 eq.), an aromatic aldehyde (1.1 eq.), a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq.), and a suitable solvent for azeotropic removal of water (e.g., toluene or benzene).

-

Procedure: The β-hydroxy carboxylic acid, aromatic aldehyde, and acid catalyst are dissolved in the solvent in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. The reaction mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Synthesis from Malonic Acid and Ketones

A related and widely used method involves the reaction of malonic acid with ketones in the presence of a condensing agent, such as acetic anhydride, and a catalyst to form 1,3-dioxane-4,6-diones. These dione derivatives can then be selectively reduced or modified to yield this compound compounds.

Experimental Protocol: Synthesis of 2,2-Disubstituted-1,3-dioxane-4,6-diones

-

Materials: Malonic acid (1.0 eq.), a ketone (1.0-1.2 eq.), acetic anhydride (1.2 eq.), and a catalytic amount of an acid catalyst (e.g., boric acid or iodine).[4]

-

Procedure: Malonic acid, the ketone, and the catalyst are suspended in acetic anhydride in a round-bottom flask.[4] The mixture is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is poured into cold water to precipitate the product and hydrolyze the excess acetic anhydride. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound derivatives are crucial for their characterization and identification. The following tables summarize key data for the parent this compound and a representative derivative.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₆O₃ |

| Molecular Weight | 102.09 g/mol [5][6] |

| CAS Number | 5962-32-3[5] |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

Table 2: Spectroscopic Data for 1,3-Dioxane

| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |

| ¹H NMR (CDCl₃) | 1.78 ppm (quintet) | CH₂ at C5[7] |

| 3.91 ppm (triplet) | CH₂ at C4 and C6[7] | |

| 4.85 ppm (singlet) | CH₂ at C2[7] | |

| ¹³C NMR (CDCl₃) | 26.6 ppm | C5 |

| 66.9 ppm | C4 and C6 | |

| 94.3 ppm | C2 | |

| IR (KBr) | ~1735 cm⁻¹ | C=O stretch (for this compound) |

| ~1100-1200 cm⁻¹ | C-O stretch |

Biological Significance and Therapeutic Potential

A significant area of research for this compound derivatives is in the field of medicinal chemistry. These compounds have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties.[8]

Modulators of Multidrug Resistance

One of the most promising applications of this compound derivatives is their ability to act as modulators of multidrug resistance (MDR) in cancer cells.[9][10][11] MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[9] P-gp functions as an efflux pump, actively removing a broad range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy.[9]

Certain this compound derivatives have been shown to inhibit the function of P-gp, thus resensitizing cancer cells to conventional chemotherapeutic agents.[9][10] The mechanism of inhibition can involve competitive or non-competitive binding to the transporter, or interference with the ATP hydrolysis that powers the efflux pump.[1]

Below is a diagram illustrating the general mechanism of P-glycoprotein-mediated drug efflux and its inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 3. 1,3-Dioxane - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C4H6O3 | CID 10129907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. docbrown.info [docbrown.info]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Ascendance of 1,3-Dioxan-4-one: A Versatile Chiral Building Block in Modern Synthesis

For Immediate Release

In the landscape of asymmetric synthesis, the quest for efficient and versatile chiral building blocks is paramount. Among these, the 1,3-dioxan-4-one scaffold has emerged as a powerful tool for the stereocontrolled construction of complex molecular architectures, finding increasing application in the synthesis of natural products and pharmaceuticals. This technical guide provides an in-depth exploration of this compound as a chiral synthon, detailing its preparation, key transformations, and strategic applications for researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold for Stereocontrol

Chiral 1,3-dioxan-4-ones are cyclic acetals or ketals of β-hydroxy acids, which serve as valuable chiral synthons. The inherent chirality of the starting β-hydroxy acid, often readily available from the chiral pool, is effectively translated into the stereochemical outcomes of subsequent reactions. The rigid, chair-like conformation of the six-membered ring provides a well-defined steric environment, enabling high levels of diastereoselectivity in reactions at adjacent positions. This control over stereochemistry is a cornerstone of modern organic synthesis, where the precise three-dimensional arrangement of atoms is critical for biological activity.

The seminal work in this area has often drawn parallels from the well-established chemistry of 1,3-dioxolan-4-ones, which are derived from α-hydroxy acids.[1][2][3] However, the unique 1,3-relationship between the carbonyl group and the ring oxygens in 1,3-dioxan-4-ones offers distinct reactivity and stereochemical control, particularly in the synthesis of molecules bearing 1,3-diol and β-hydroxy carbonyl motifs.

Synthesis of Chiral 1,3-Dioxan-4-ones

The most common and practical approach to enantiomerically pure 1,3-dioxan-4-ones is the acid-catalyzed condensation of a chiral β-hydroxy acid with an aldehyde or ketone.[4] For instance, the readily available (R)-3-hydroxybutyric acid, derived from the biopolymer poly(3-hydroxybutyrate) (PHB), can be reacted with pivalaldehyde to furnish the crystalline (2R,6R)-2-tert-butyl-6-methyl-1,3-dioxan-4-one in good yield.[4] The cis-diastereomer is typically favored thermodynamically.

The general workflow for the synthesis of these chiral building blocks is depicted below:

Key Reactions and Applications

The utility of chiral 1,3-dioxan-4-ones as building blocks is demonstrated through their participation in a variety of stereoselective transformations. The enolates of these compounds, in particular, have proven to be powerful intermediates for the formation of new carbon-carbon bonds with a high degree of stereocontrol.

Diastereoselective Alkylation

One of the most significant applications of chiral 1,3-dioxan-4-ones is the diastereoselective alkylation of their enolates.[4] The enolate, typically generated by treatment with a strong base such as lithium diisopropylamide (LDA) at low temperatures, exhibits high stability. Subsequent reaction with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity. The stereochemical outcome is dictated by the approach of the electrophile to the less sterically hindered face of the enolate, which is influenced by the conformation of the dioxanone ring and the nature of the substituent at the 2-position.

The following table summarizes the diastereoselective alkylation of the enolate derived from (2R,6R)-2-tert-butyl-6-methyl-1,3-dioxan-4-one:

| Electrophile (E-X) | Product Diastereomeric Ratio (d.r.) | Yield (%) |

| Methyl Iodide | >95:5 | 85 |

| Ethyl Iodide | >95:5 | 82 |

| Benzyl Bromide | >95:5 | 90 |

| Allyl Bromide | >95:5 | 88 |

Data compiled from studies on the alkylation of the lithium enolate of (2R,6R)-2-tert-butyl-6-methyl-1,3-dioxan-4-one.[4]

This high diastereoselectivity allows for the synthesis of a wide range of enantiomerically enriched β-hydroxy carboxylic acid derivatives after hydrolysis of the dioxanone ring.

The logical workflow for this key transformation is illustrated below:

References

An In-Depth Technical Guide to the Knoevenagel Condensation for 1,3-Dioxan-4-one Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,3-dioxan-4-one derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development, can be efficiently achieved through the versatile Knoevenagel condensation and related C-C bond-forming reactions. This technical guide provides a comprehensive overview of the synthesis of the this compound core, its subsequent functionalization via Knoevenagel-type reactions, and the relevance of these compounds in targeting key signaling pathways in drug discovery.

Synthesis of the this compound Core

The foundational this compound scaffold is typically synthesized through the acid-catalyzed condensation of a β-hydroxy acid with an aldehyde or ketone. This reaction forms the six-membered heterocyclic ring that is the basis for further elaboration. A general representation of this cyclocondensation is depicted below.

A notable example is the synthesis of 1,3-dioxan-4,6-diones, such as the renowned Meldrum's acid and its analogues. These are prepared by the condensation of malonic acid with a ketone or aldehyde in the presence of a condensing agent like acetic anhydride and an acid catalyst.

Knoevenagel Condensation and Analogous C5-Functionalization

The methylene group at the C5 position of 1,3-dioxan-4-ones is activated by the adjacent carbonyl group(s), making it amenable to deprotonation and subsequent reaction with electrophiles. The Knoevenagel condensation, in its classic sense, involves the reaction of this active methylene compound with an aldehyde or ketone, typically under basic catalysis, to yield a 5-alkylidene-1,3-dioxan-4-one. This reaction is a powerful tool for introducing diverse substituents at the C5 position.

Beyond the classic Knoevenagel condensation, the enolate of 1,3-dioxan-4-ones can also undergo diastereoselective alkylation with alkyl halides, providing another route to C5-substituted derivatives.

Figure 1: General workflow for the synthesis and functionalization of 1,3-dioxan-4-ones.

Quantitative Data on Knoevenagel Condensation of 1,3-Dioxane-4,6-diones

The Knoevenagel condensation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives with various aromatic aldehydes has been extensively studied. The following tables summarize representative quantitative data from the literature, showcasing the influence of catalysts and substrates on reaction outcomes.

Table 1: Catalyst and Solvent Effects on the Condensation of Benzaldehyde with a 1,3-Dioxane-4,6-dione

| Entry | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | None | Toluene | 24 | 20 |

| 2 | None | DMF | 24 | 45 |

| 3 | None | Water | 24 | 85 |

| 4 | Piperidine | Ethanol | 2 | 92 |

| 5 | Boric Acid | Acetic Anhydride | 0.5 | 95 |

| 6 | Gluconic Acid (aq) | Water | 1 | 92 |

Table 2: Knoevenagel Condensation of Various Aromatic Aldehydes with 2,2-Disubstituted-1,3-dioxane-4,6-diones

| Entry | Aldehyde | 1,3-Dioxane-4,6-dione | Catalyst | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde | 2,2-dimethyl-1,3-dioxane-4,6-dione | None (Methanol) | 30 | 70 | [1] |

| 2 | 4-Nitrobenzaldehyde | 2,2-dimethyl-1,3-dioxane-4,6-dione | None (Methanol) | 30 | 94 | [1] |

| 3 | 4-Chlorobenzaldehyde | 2,2-butylidene-1,3-dioxane-4,6-dione | Gluconic Acid (aq) | 60 | 93 | [2] |

| 4 | 4-Methoxybenzaldehyde | 2,2-butylidene-1,3-dioxane-4,6-dione | Gluconic Acid (aq) | 60 | 90 | [2] |

| 5 | Benzaldehyde | 2,2-pentylidene-1,3-dioxane-4,6-dione | Gluconic Acid (aq) | 60 | 92 | [2] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)[1]

-

Materials: Malonic acid (5.00 g, 48.05 mmol), acetone (3.88 mL), acetic anhydride (5.7 mL), concentrated sulfuric acid (0.14 mL), water.

-

Procedure:

-

To a stirred solution of malonic acid in acetone and acetic anhydride, cool the mixture to 0-5 °C.

-

Add concentrated sulfuric acid dropwise to the reaction mixture.

-

After cooling the reaction mixture for 3 hours, add water (19.6 mL) in stages to the resulting precipitate.

-

Maintain the mixture at 0 °C for one hour.

-

Monitor the completion of the reaction by TLC.

-

Filter the precipitate, wash with 30 mL of water, and dry at room temperature to yield a white solid powder.

-

Yield: 5.0 g (50%).

-

Protocol 2: General Procedure for Knoevenagel Condensation of Meldrum's Acid with Aromatic Aldehydes[1]

-

Materials: Meldrum's acid (0.2 g, 1.39 mmol), aromatic aldehyde (1.39 mmol), methanol (2 mL).

-

Procedure:

-

To a solution of Meldrum's acid and the aromatic aldehyde, add methanol.

-

Stir the reaction mixture at room temperature.

-

Monitor the completion of the reaction by TLC (typically within 30 minutes).

-

Remove the solvent under reduced pressure to obtain the desired 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-dione.

-

Characterization of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione:

-

Yield: 70%

-

¹H NMR (CDCl₃, 400 MHz) δ: 1.67 (6H, s, 2 x CH₃), 7.43-7.98 (5H, m, Ar CH), 8.33 (1H, s, CH).

-

¹³C NMR (CDCl₃, 100 MHz) δ: 27.5, 105.1, 112.5, 124.5-135.4, 140.4, 160.8.

-

-

Protocol 3: Synthesis of a this compound from a β-Hydroxy Acid and an Aldehyde

-

Materials: β-Hydroxy acid (e.g., (R)-3-hydroxybutyric acid), aldehyde (e.g., pivalaldehyde).

-

Procedure:

-

The β-hydroxy acid and the aldehyde are condensed to yield the corresponding this compound. This reaction is typically acid-catalyzed.

-

Protocol 4: Diastereoselective Alkylation of a Chiral this compound

-

Materials: Chiral this compound (e.g., (R,R)-2-(tert-butyl)-6-methyl-1,3-dioxan-4-one), strong base (e.g., LDA), alkylating agent.

-

Procedure:

-

The chiral this compound is treated with a strong base at low temperature in an appropriate solvent (e.g., THF) to form the corresponding enolate.

-

The enolate is then trapped with an electrophile (alkylating agent) to afford the diastereoselectively alkylated product.

-

Application in Drug Development: Targeting Signaling Pathways

Derivatives of this compound synthesized via Knoevenagel-type reactions have emerged as promising scaffolds in drug discovery, particularly in the development of anticancer agents. These compounds have been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.

Figure 2: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

The planar, electron-deficient nature of the α,β-unsaturated system created by the Knoevenagel condensation allows these molecules to act as Michael acceptors or to fit into the ATP-binding pockets of kinases, thereby inhibiting their activity. This mechanism of action disrupts the downstream signaling cascade that promotes cancer cell growth and survival.

Conclusion

The Knoevenagel condensation and related alkylation reactions are powerful and versatile methods for the synthesis of a diverse library of 5-substituted-1,3-dioxan-4-ones. The ability to readily synthesize the core heterocyclic structure from simple starting materials and subsequently introduce a wide range of functional groups makes this synthetic strategy highly valuable for medicinal chemists and drug development professionals. The demonstrated activity of these compounds against key oncogenic signaling pathways underscores their potential as a promising scaffold for the development of novel therapeutics. Further exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of more potent and selective drug candidates.

References

An In-depth Technical Guide to Michael Addition Reactions Involving 1,3-Dioxan-4-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Michael addition reactions concerning the 1,3-dioxan-4-one scaffold. While the direct use of this compound as a nucleophile in intermolecular Michael additions is not extensively documented in readily available literature, this guide will focus on closely related and highly relevant transformations. We will delve into the well-established reactivity of 1,3-dioxane-4,6-diones as potent Michael donors and explore the intramolecular oxa-Michael reaction as a key strategy for the synthesis of functionalized 1,3-dioxanes. This information is critical for researchers in organic synthesis and drug development, offering insights into the synthesis and derivatization of this important heterocyclic motif.

Introduction to 1,3-Dioxan-4-ones and their Reactivity

The this compound ring system is a six-membered heterocycle containing two oxygen atoms and a ketone functionality. Structurally, it can be considered a protected version of a β-hydroxy carboxylic acid. The presence of the carbonyl group and the adjacent methylene group at the C5 position suggests the potential for 1,3-dioxan-4-ones to act as Michael donors through the formation of an enolate. However, the acidity of the C5 protons is significantly lower than that of the analogous 1,3-dioxane-4,6-diones, which may account for the scarcity of its application as a Michael donor in the literature.

Michael Addition Reactions of 1,3-Dioxane-4,6-diones: A Potent Analogue

A closely related and more reactive analogue is the 1,3-dioxane-4,6-dione system. The methylene protons at the C5 position are flanked by two carbonyl groups, rendering them significantly more acidic and amenable to deprotonation to form a stabilized enolate. This enolate is an excellent nucleophile for Michael addition reactions.

A notable example is the tandem Knoevenagel condensation and Michael addition of aromatic aldehydes with 1,3-dioxane-4,6-diones.[1] This reaction sequence provides a facile route to 5,5-di-substituted 1,3-dioxane-4,6-dione derivatives, which are valuable intermediates in the synthesis of various bioactive molecules and heterocyclic compounds.[1]

Quantitative Data Summary

The following table summarizes the yields for the synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives via the tandem Knoevenagel-Michael addition reaction between various aromatic aldehydes and 2,2-disubstituted-1,3-dioxane-4,6-diones in a gluconic acid aqueous solution (GAAS).[1]

| Entry | Aromatic Aldehyde (1) | 1,3-Dioxane-4,6-dione (2) | Product | Yield (%) |

| 1 | Benzaldehyde | 2,2-Butylidene-1,3-dioxane-4,6-dione | 3a | 92 |

| 2 | 4-Methylbenzaldehyde | 2,2-Butylidene-1,3-dioxane-4,6-dione | 3b | 90 |

| 3 | 4-Chlorobenzaldehyde | 2,2-Butylidene-1,3-dioxane-4,6-dione | 3c | 94 |

| 4 | 4-Bromobenzaldehyde | 2,2-Butylidene-1,3-dioxane-4,6-dione | 3d | 95 |

| 5 | 4-Nitrobenzaldehyde | 2,2-Butylidene-1,3-dioxane-4,6-dione | 3e | 96 |

| 6 | 4-Methoxybenzaldehyde | 2,2-Butylidene-1,3-dioxane-4,6-dione | 3f | 91 |

| 7 | 3-Chlorobenzaldehyde | 2,2-Butylidene-1,3-dioxane-4,6-dione | 3g | 93 |

| 8 | 2-Chlorobenzaldehyde | 2,2-Butylidene-1,3-dioxane-4,6-dione | 3h | 90 |

| 9 | Benzaldehyde | 2,2-Pentylidene-1,3-dioxane-4,6-dione | 3i | 91 |

| 10 | 4-Methylbenzaldehyde | 2,2-Pentylidene-1,3-dioxane-4,6-dione | 3j | 89 |

| 11 | 4-Chlorobenzaldehyde | 2,2-Pentylidene-1,3-dioxane-4,6-dione | 3k | 93 |

| 12 | 4-Bromobenzaldehyde | 2,2-Pentylidene-1,3-dioxane-4,6-dione | 3l | 94 |

| 13 | 4-Nitrobenzaldehyde | 2,2-Pentylidene-1,3-dioxane-4,6-dione | 3m | 95 |

| 14 | 3-Chlorobenzaldehyde | 2,2-Pentylidene-1,3-dioxane-4,6-dione | 3n | 92 |

Experimental Protocol: Tandem Knoevenagel-Michael Addition

General Procedure for the Synthesis of 5,5-(Phenylmethylene)bis(1,3-dioxane-4,6-dione) Derivatives: [1]

A mixture of an aromatic aldehyde (1 mmol) and a 2,2-disubstituted-1,3-dioxane-4,6-dione (2 mmol) in gluconic acid aqueous solution (GAAS, 4.0 mL) is stirred at room temperature for the appropriate time as indicated by TLC analysis. Upon completion of the reaction, the solid precipitate is collected by filtration, washed with water, and dried to afford the desired product. Further purification can be achieved by recrystallization from ethanol if necessary.

Reaction Pathway

The reaction proceeds through an initial Knoevenagel condensation between the aromatic aldehyde and one equivalent of the 1,3-dioxane-4,6-dione to form a benzylidene intermediate. This intermediate then acts as a Michael acceptor for the conjugate addition of a second equivalent of the 1,3-dioxane-4,6-dione, yielding the final product.

Intramolecular Oxa-Michael Addition: A Route to Substituted 1,3-Dioxanes

Another important reaction class related to 1,3-dioxan-4-ones and Michael additions is the intramolecular oxa-Michael reaction. This reaction is a powerful tool for the diastereoselective synthesis of the 1,3-dioxane ring itself from acyclic precursors. Typically, a δ-hydroxy-α,β-unsaturated ketone or ester undergoes a base- or acid-catalyzed cyclization, where the hydroxyl group acts as the nucleophile in a conjugate addition to the activated double bond.

This synthetic strategy is particularly valuable for accessing stereochemically defined 1,3-dioxane systems, which are common structural motifs in natural products and can serve as chiral building blocks in organic synthesis.

General Workflow for Intramolecular Oxa-Michael Addition

The general workflow for the synthesis of 1,3-dioxanes via an intramolecular oxa-Michael addition involves the preparation of a suitable δ-hydroxy-α,β-unsaturated carbonyl compound, followed by a cyclization step.

Conclusion

While the direct application of this compound as a nucleophile in intermolecular Michael additions is not a widely reported transformation, its structural analogues and synthetic precursors are heavily involved in Michael-type reactions. The highly reactive 1,3-dioxane-4,6-diones serve as excellent Michael donors in tandem reactions, providing efficient access to complex molecular architectures. Furthermore, the intramolecular oxa-Michael addition is a cornerstone in the stereoselective synthesis of the 1,3-dioxane ring system itself. For researchers and professionals in drug development, understanding these related reactions is crucial for the design and synthesis of novel compounds containing the this compound motif and its derivatives. Future research may yet uncover efficient methods for activating this compound as a Michael donor, expanding its synthetic utility.

References

Spectroscopic Profile of 1,3-Dioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dioxanes are a class of heterocyclic organic compounds that feature a six-membered ring containing two oxygen atoms at the 1 and 3 positions. These structures are of significant interest in medicinal chemistry and drug development due to their prevalence in various natural products and their utility as versatile synthetic intermediates. The parent compound, 1,3-dioxane, serves as a fundamental building block and a reference for understanding the spectroscopic characteristics of more complex derivatives.

This technical guide provides an in-depth overview of the spectroscopic data for the parent 1,3-dioxane. While the initial focus was on 1,3-dioxan-4-one, a thorough search of available scientific literature revealed a scarcity of published experimental spectroscopic data for this specific derivative. Therefore, this guide presents a comprehensive analysis of the readily available and well-documented spectroscopic data for the parent 1,3-dioxane, which serves as a crucial reference point for researchers working with substituted 1,3-dioxane systems. The data is presented in a structured format to facilitate easy reference and comparison, along with detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data of 1,3-Dioxane

The spectroscopic data for 1,3-dioxane provides key insights into its molecular structure and electronic environment. The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the parent 1,3-dioxane.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 1,3-dioxane is characterized by three distinct signals corresponding to the protons at the C2, C4/C6, and C5 positions of the ring.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.85 | s | - |

| H-4, H-6 | 3.91 | t | 5.4 |

| H-5 | 1.78 | p | 5.4 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of 1,3-dioxane shows three signals, corresponding to the three chemically non-equivalent carbon atoms in the molecule.

| Position | Chemical Shift (δ, ppm) |

| C-2 | 94.3 |

| C-4, C-6 | 66.9 |

| C-5 | 26.6 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopic Data

The IR spectrum of 1,3-dioxane displays characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (alkane) |

| 1470-1440 | Medium | C-H bending (alkane) |

| 1170-1070 | Strong | C-O stretching (ether) |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the general procedures for the synthesis of 1,3-dioxane and the acquisition of its spectroscopic data.

Synthesis of 1,3-Dioxane

1,3-Dioxane can be synthesized via the acetalization of formaldehyde with 1,3-propanediol.[1]

Materials:

-

1,3-propanediol

-

Formaldehyde (or paraformaldehyde)

-

Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a solution of 1,3-propanediol in the chosen anhydrous solvent, add formaldehyde and a catalytic amount of the acid catalyst.

-

The reaction mixture is heated to reflux, and the water formed during the reaction is removed using a Dean-Stark apparatus.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation to yield pure 1,3-dioxane.

NMR Spectroscopy

Instrumentation:

-

NMR spectrometer (e.g., Bruker, Jeol) operating at a standard frequency for ¹H (e.g., 300, 400, or 500 MHz) and ¹³C (e.g., 75, 100, or 125 MHz).

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified 1,3-dioxane in about 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean and dry 5 mm NMR tube.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is performed.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to obtain singlets for each carbon atom.

-

The acquired data is processed (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

For a neat liquid sample, a drop of purified 1,3-dioxane is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Alternatively, the sample can be dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and placed in a liquid sample cell.

Data Acquisition:

-

A background spectrum of the empty sample holder (or the solvent) is recorded.

-

The sample is placed in the spectrometer's beam path.

-

The infrared spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like 1,3-dioxane.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 1,3-dioxane.

This comprehensive guide provides foundational spectroscopic information for 1,3-dioxane, which is essential for researchers engaged in the synthesis and characterization of related compounds. The detailed protocols and workflow aim to ensure the generation of high-quality, reproducible data in the laboratory.

References

Navigating the Conformations of the 1,3-Dioxan-4-one Ring: A Technical Guide

The 1,3-dioxan-4-one ring system, a six-membered heterocycle containing two oxygen atoms and a ketone functionality, presents a unique and complex subject for conformational analysis. Unlike its well-studied counterpart, 1,3-dioxane, which predominantly adopts a stable chair conformation, the presence of a carbonyl group at the C4 position introduces significant structural and electronic perturbations. The sp² hybridization of the C4 carbon flattens a portion of the ring, precluding a simple chair geometry and leading to a landscape of more flexible and energetically similar conformers such as half-chair, sofa, and twist-boat forms. This guide provides an in-depth exploration of the conformational preferences of the this compound ring, detailing the experimental and computational methodologies employed in its analysis for researchers, scientists, and professionals in drug development.

Theoretical Framework: Beyond the Chair Conformation

The introduction of a carbonyl group at C4 fundamentally alters the stereoelectronic environment of the 1,3-dioxane ring. While 1,3-dioxane itself has a pronounced preference for a chair conformation, the this compound ring is expected to adopt non-chair forms to minimize torsional and steric strain. The primary conformers considered for this ring system are:

-

Half-Chair (HC): In this conformation, four atoms are coplanar, with the other two atoms displaced on opposite sides of the plane.

-

Sofa (or Envelope): Here, five atoms of the ring are coplanar, with a single atom out of the plane.

-

Twist-Boat (TB): A flexible conformation that avoids the eclipsing interactions present in the boat form.

The relative energies of these conformers are influenced by a variety of factors, including steric hindrance from substituents, dipole-dipole interactions involving the carbonyl group, and stereoelectronic effects such as the anomeric effect. Computational studies are essential to dissect these subtle energy differences and predict the most stable conformations.

Methodologies for Conformational Analysis

The elucidation of the conformational preferences of the this compound ring relies on a combination of experimental spectroscopic techniques and computational modeling.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy is a cornerstone for conformational analysis in solution.[1]

-

Sample Preparation: Samples are typically prepared by dissolving a few milligrams of the synthesized this compound derivative in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Analysis: Key parameters for conformational assignment include:

-

Chemical Shifts (δ): The chemical shifts of axial and equatorial protons are distinct. Axial protons are typically shielded compared to their equatorial counterparts.

-

Vicinal Coupling Constants (³J): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the estimation of torsional angles within the ring.

-

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify protons that are close in space, providing crucial information about the relative orientation of substituents and the overall ring conformation. For instance, strong NOE signals between protons in a 1,3-diaxial-like arrangement can indicate a specific folded conformation.

-

Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study the dynamics of conformational exchange. Changes in the NMR spectrum, such as line broadening or coalescence, can be analyzed to determine the energy barriers between different conformers.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive and precise structural information in the solid state.

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection and Structure Refinement: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles that define the ring's conformation.

Computational Protocols

Quantum chemical calculations are indispensable for mapping the potential energy surface of the this compound ring and quantifying the relative stabilities of its conformers.

-

Conformational Search: A systematic or stochastic conformational search is initially performed to identify all possible low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF) or semi-empirical methods.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). Frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies).[2]

-

Solvent Effects: To model the behavior in solution, continuum solvation models like the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations.

-

NMR Parameter Prediction: The optimized geometries can be used to calculate NMR chemical shifts and coupling constants (e.g., using the GIAO method), which can then be compared with experimental data for validation.

Data Presentation

Due to the limited specific literature on the conformational analysis of the parent this compound, quantitative data is scarce. The following table presents hypothetical data based on computational studies of related substituted 1,3-dioxanes to illustrate how such data would be presented.[2]

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angle (O1-C2-O3-C4) |

| Half-Chair | B3LYP/6-31G(d) | 0.00 | -45.2° |

| Sofa | B3LYP/6-31G(d) | 1.25 | -15.8° |

| Twist-Boat | B3LYP/6-31G(d) | 2.80 | 30.5° |

Visualizing Conformational Relationships

Graphviz diagrams can be used to illustrate the logical flow of analysis and the relationships between different conformers.

Caption: Conformational equilibrium of the this compound ring.

Caption: Workflow for conformational analysis.

Conclusion

The conformational analysis of the this compound ring is a challenging yet crucial area of study, particularly for its implications in stereoselective synthesis and medicinal chemistry. The presence of the C4-carbonyl group disrupts the typical chair preference of six-membered rings, leading to a delicate balance between half-chair, sofa, and twist-boat conformations. A synergistic approach, combining high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and high-level computational modeling, is essential to accurately characterize the conformational landscape of these important heterocyclic molecules. Further research into substituted derivatives is needed to build a comprehensive library of quantitative data and to fully understand the subtle interplay of steric and electronic effects that govern their three-dimensional structures.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3-Dioxan-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1,3-dioxan-4-one. Due to limited direct experimental data on the parent compound, this guide synthesizes information from related chemical structures and computational studies to propose a likely decomposition pathway and thermal behavior. This document is intended to serve as a foundational resource for researchers and professionals working with this and similar heterocyclic compounds.

Introduction

This compound is a six-membered heterocyclic compound containing an ester and an acetal functional group. Its structure suggests potential thermal lability, which is a critical consideration in its synthesis, storage, and application, particularly in fields like drug development where thermal processing is common. Understanding the thermal decomposition pathways and the resulting products is essential for ensuring product purity, stability, and safety.

Proposed Thermal Decomposition Pathway

Based on the thermal behavior of analogous compounds, such as 1,3-dioxin-4-ones and other cyclic esters, a primary decomposition pathway for this compound is proposed to be a retro [4+2] cycloaddition-type fragmentation. This concerted reaction is expected to be the lowest energy pathway for the unimolecular decomposition of the molecule under thermal stress.

The proposed primary decomposition products are formaldehyde (CH₂O) and β-propiolactone (C₃H₄O₂). β-Propiolactone is itself known to be thermally unstable and can undergo further decomposition.[1]

Figure 1: Proposed primary and secondary thermal decomposition pathways for this compound.

Quantitative Data from Analogous Compounds

| Compound | Analysis Type | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Activation Energy (kJ/mol) | Reference Compound |

| 2,2,6-trimethyl-4H-1,3-dioxin-4-one | Flow Thermolysis | Not specified | Not specified | ~125 | Structurally similar heterocycle |

| Aliphatic Polyesters | Pyrolysis | ~275 | Not specified | ~184 | Contains ester linkages |

| 5-nitro-5-R-1,3-dioxane | Computational | Not applicable | Not applicable | 150-180 (calculated) | Substituted 1,3-dioxane |

Note: The data presented above is for analogous or related compounds and should be used as an estimation for the thermal behavior of this compound.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which weight loss occurs due to decomposition and to quantify the mass of volatile decomposition products.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature of approximately 500 °C at a constant heating rate (e.g., 10 °C/min).

-

Record the sample weight as a function of temperature.

-

The onset temperature of weight loss and the peak of the derivative weight loss curve (DTG) indicate the decomposition temperature range.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition point at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the differential heat flow between the sample and the reference.

-

Endothermic peaks will indicate melting, while exothermic peaks will indicate decomposition events.

-

Figure 2: A generalized experimental workflow for the thermal analysis of this compound.

Analysis of Decomposition Products

To identify the decomposition products, the effluent gas from the TGA can be coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

-

TGA-MS: This technique will allow for the identification of the molecular weights of the evolved gases, which can confirm the presence of formaldehyde (m/z = 30) and β-propiolactone (m/z = 72) and its fragments.

-

TGA-FTIR: The IR spectra of the evolved gases can identify the functional groups of the decomposition products, providing further evidence for the proposed pathway.

Conclusion

While direct experimental data on the thermal decomposition of this compound is sparse, a plausible decomposition pathway involving a retro [4+2] cycloaddition-like fragmentation to formaldehyde and β-propiolactone can be proposed based on the behavior of analogous compounds. Further experimental investigation using TGA, DSC, and evolved gas analysis is necessary to confirm this pathway and to determine the precise thermal stability and decomposition kinetics of this compound. The methodologies outlined in this guide provide a robust framework for such an investigation.

References

Solubility Characteristics of 1,3-Dioxan-4-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticipated solubility characteristics of 1,3-dioxan-4-one in various organic solvents. Due to a lack of specific published quantitative data for this compound, this guide leverages principles of chemical structure, polarity, and analogy to structurally similar molecules to predict its solubility behavior. Furthermore, it outlines a comprehensive experimental protocol for determining the solubility of this compound, providing a practical framework for researchers.

Predicted Solubility Profile of this compound

The solubility of a compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound (C₄H₆O₃, Molar Mass: 102.09 g/mol ) is a cyclic compound containing both ether and ester functionalities.

Structural Analysis:

-

Polarity: The presence of three oxygen atoms in the form of an ester group (C=O) and an acetal linkage (-O-CH₂-O-) imparts significant polarity to the molecule. The carbonyl group, in particular, creates a strong dipole moment.

-

Hydrogen Bonding: this compound possesses hydrogen bond acceptor sites at the oxygen atoms of the carbonyl and ether groups. However, it lacks hydrogen bond donor capabilities.

-

Analogy to Similar Compounds: Its structure can be compared to other cyclic esters (lactones) and dioxanes. For instance, 1,4-dioxane is miscible with a wide range of organic solvents. While the ketone group in this compound increases its polarity compared to 1,3-dioxane, its overall solubility trends are expected to be influenced by the interplay of its polar and non-polar surface areas.

Anticipated Solubility in Different Solvent Classes:

Based on these structural features, the following solubility characteristics are predicted. It is important to note that these are qualitative predictions and experimental verification is essential.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic | High | Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile are expected to be excellent solvents due to strong dipole-dipole interactions. |

| Polar Protic | Moderate to High | Alcohols such as Methanol, Ethanol, and Isopropanol are likely to be effective solvents, capable of interacting with the polar groups of this compound. |

| Ethers | Moderate | Solvents like Tetrahydrofuran (THF) and Diethyl Ether should exhibit moderate solvating power, given the presence of ether linkages in the solute. |

| Ketones | Moderate to High | Acetone and other ketones are expected to be good solvents due to their similar polar carbonyl functionality. |

| Halogenated | Moderate | Solvents such as Dichloromethane and Chloroform are likely to be effective due to their ability to engage in dipole-dipole interactions. |

| Non-polar | Low | Hydrocarbon solvents like Hexane and Toluene are anticipated to be poor solvents due to the significant polarity mismatch with this compound. |

Experimental Protocol for Solubility Determination

The following section details a standard experimental methodology for the quantitative determination of the solubility of this compound in organic solvents. The isothermal equilibrium method is a widely accepted and reliable technique.

Objective: To determine the mole fraction solubility of this compound in a selection of organic solvents at various temperatures.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic shaker or water bath with temperature control (±0.1 K)

-

Analytical balance (±0.0001 g)

-

Vials or flasks with airtight seals

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis equipment)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a known mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Agitate the mixtures for a sufficient time to ensure equilibrium is achieved (typically 24-72 hours, to be determined by preliminary experiments).

-

-

Sample Withdrawal and Analysis:

-

Once equilibrium is reached, stop the agitation and allow the solid to settle for at least 2 hours at the constant experimental temperature.

-

Carefully withdraw a sample of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the sample through a syringe filter into a pre-weighed container.

-

Determine the mass of the collected filtrate.

-

-

Quantification of Solute:

-

Gravimetric Method: Evaporate the solvent from the collected filtrate under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of the solute). The mass of the remaining solid corresponds to the mass of dissolved this compound.

-

Spectroscopic/Chromatographic Method: If a suitable analytical method is available (e.g., UV-Vis if the compound has a chromophore, or HPLC), dilute the filtrate to a known volume and determine the concentration against a pre-established calibration curve.

-

-